(2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides Acrylamides are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-pentyn-3-ol and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as amination and acrylation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE: A closely related compound with similar structure and properties.
N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLATE: Another similar compound with slight variations in functional groups.
Uniqueness
(2E)-N-(3-METHYL-1-PENTYN-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H23NO4/c1-7-18(3,8-2)19-16(20)10-9-13-11-14(21-4)17(23-6)15(12-13)22-5/h1,9-12H,8H2,2-6H3,(H,19,20)/b10-9+ |
InChI Key |
ADOVJQPNNRMIAD-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(C)(C#C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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